5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Description
The compound 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one belongs to the 1,5-benzodiazepin-2-one class, a heterocyclic scaffold featuring a seven-membered diazepine ring fused to a benzene ring and a ketone group at the 2-position. Its structure is distinguished by the substitution of a 4-iodophenylsulfonyl group at the 5-position.
Properties
IUPAC Name |
5-(4-iodophenyl)sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3S/c16-11-5-7-12(8-6-11)22(20,21)18-10-9-15(19)17-13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFIQCUZJAFSBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the reaction of 4-iodophenylsulfonyl chloride with 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The 1,5-benzodiazepin-2-one core is shared among all analogs, but substituents critically influence their properties:
Key Observations :
- Electronic Effects : The sulfonyl group in the target compound enhances polarity and may influence binding to charged or polar enzyme pockets, contrasting with the benzoyl group (electron-withdrawing but less polar) or methyl (electron-donating) .
Anti-HIV-1 RT Activity :
- 5-Benzoyl-4-methyl derivatives exhibited IC50 values as low as 6.87 µM against HIV-1 reverse transcriptase (RT), attributed to the benzoyl group’s interaction with hydrophobic RT pockets .
- Target Compound Potential: The sulfonyl group’s polarity may reduce cell membrane permeability compared to benzoyl derivatives, but iodine’s halogen bonding could compensate by enhancing target affinity .
Antimicrobial and Anticancer Activity :
- 3-Hydroxy-7,8-dimethyl-4-phenyl derivatives demonstrated anticancer effects via Hirshfeld surface and DFT analyses, suggesting hydrogen bonding and π-π stacking interactions .
- 4-Methyl and 5-acetyl derivatives influenced plant root/stem growth, indicating bioactivity in non-mammalian systems .
Physicochemical Properties :
- Lipinski’s Rule of Five: Benzodiazepin-2-one derivatives with molecular weights <500 Da and moderate logP values (e.g., 5-benzoyl-4-methyl: MW 307.34, logP ~2.5) generally comply with drug-likeness criteria.
Biological Activity
5-[(4-Iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazepine core with a sulfonyl group and an iodophenyl substituent. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl group enhances the compound's ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. Additionally, the iodine atom may facilitate halogen bonding, which can stabilize interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of benzodiazepines often exhibit anticancer properties. A study evaluating related compounds found that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 0.63 |
| Compound B | HT-29 (colon cancer) | 2.14 |
| Compound C | M21 (skin melanoma) | 1.21 |
These values suggest that the compound may have similar potential for inhibiting cancer cell proliferation .
Case Studies
A notable study investigated the effects of benzodiazepine derivatives on cell cycle progression and cytoskeletal integrity in cancer cells. The results indicated that these compounds could disrupt microtubule formation and induce cell cycle arrest at the G2/M phase:
| Treatment | Effect on Cell Cycle | Cytoskeletal Integrity |
|---|---|---|
| Control | Normal | Intact |
| Compound D (5 µM) | Arrest at G2/M | Disrupted |
This disruption leads to increased apoptosis in cancer cells, highlighting the potential therapeutic applications of this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
